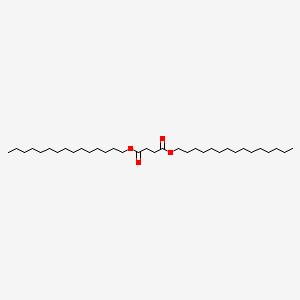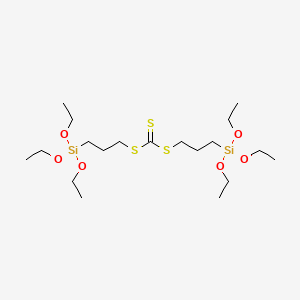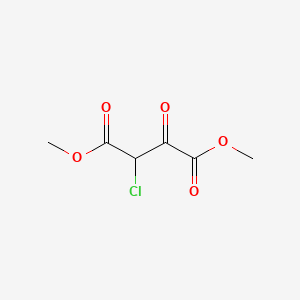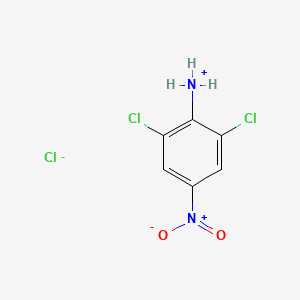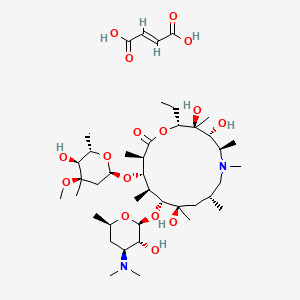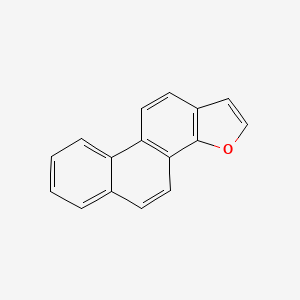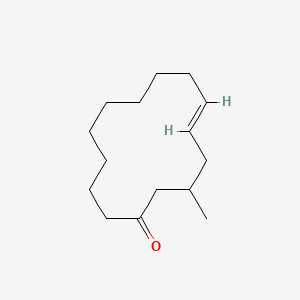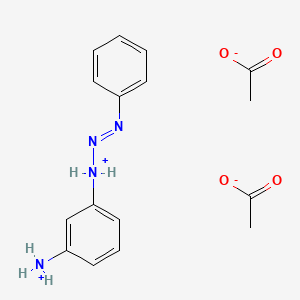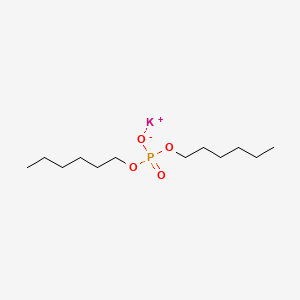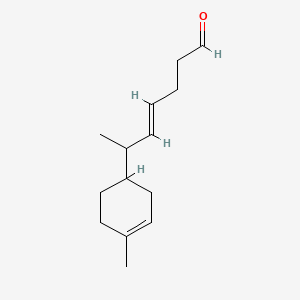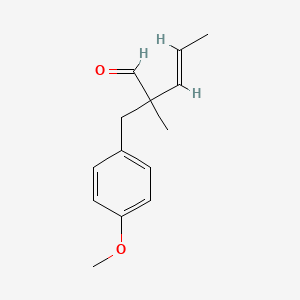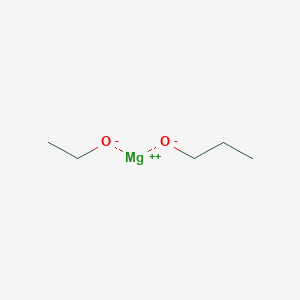
Ethoxypropoxymagnesium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethoxypropoxymagnesium is an organomagnesium compound with the molecular formula C5H12MgO2. It is a member of the Grignard reagents, which are widely used in organic synthesis for forming carbon-carbon bonds. This compound is characterized by the presence of both ethoxy and propoxy groups attached to the magnesium atom, making it a versatile reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethoxypropoxymagnesium can be synthesized through the reaction of magnesium with a mixture of ethyl and propyl halides in the presence of an ether solvent. The general reaction is as follows:
Mg+C2H5Br+C3H7Br→C2H5MgBr+C3H7MgBr
The reaction is typically carried out under an inert atmosphere to prevent the magnesium from reacting with moisture or oxygen. The resulting mixture contains this compound along with other Grignard reagents.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where magnesium turnings are reacted with a mixture of ethyl and propyl halides. The reaction is conducted under controlled temperatures and pressures to ensure maximum yield and purity. The product is then purified through distillation or crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Ethoxypropoxymagnesium undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Reduction Reactions: Reduces certain organic compounds to their corresponding alcohols or hydrocarbons.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Halides: Reacts with alkyl halides to form new carbon-carbon bonds.
Solvents: Typically used in ether solvents like diethyl ether or tetrahydrofuran (THF) to stabilize the Grignard reagent.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Hydrocarbons: Formed from reduction reactions.
Substituted Organic Compounds: Formed from substitution reactions with halides.
Wissenschaftliche Forschungsanwendungen
Ethoxypropoxymagnesium has a wide range of applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients (APIs).
Material Science: Utilized in the preparation of polymers and other advanced materials.
Catalysis: Acts as a catalyst in various chemical reactions, including polymerization processes.
Wirkmechanismus
The mechanism of action of ethoxypropoxymagnesium involves the nucleophilic attack of the magnesium-bound carbon on electrophilic centers in organic molecules. This results in the formation of new carbon-carbon bonds. The magnesium atom stabilizes the negative charge on the carbon, making it a strong nucleophile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylmagnesium Bromide: Another Grignard reagent with similar reactivity but different alkyl groups.
Phenylmagnesium Bromide: Contains a phenyl group instead of ethoxy and propoxy groups.
Isopropylmagnesium Chloride: Similar in structure but with isopropyl groups.
Uniqueness
Ethoxypropoxymagnesium is unique due to the presence of both ethoxy and propoxy groups, which provide it with distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis, offering different reaction pathways compared to other Grignard reagents.
Eigenschaften
CAS-Nummer |
94159-65-6 |
|---|---|
Molekularformel |
C5H12MgO2 |
Molekulargewicht |
128.45 g/mol |
IUPAC-Name |
magnesium;ethanolate;propan-1-olate |
InChI |
InChI=1S/C3H7O.C2H5O.Mg/c1-2-3-4;1-2-3;/h2-3H2,1H3;2H2,1H3;/q2*-1;+2 |
InChI-Schlüssel |
CCLBJCVPJCHEQD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC[O-].CC[O-].[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


